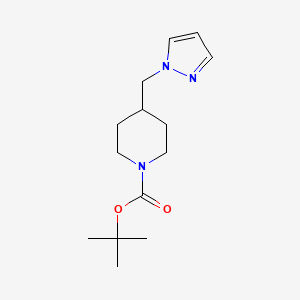

叔丁基 4-((1H-吡唑-1-基)甲基)哌啶-1-甲酸酯

描述

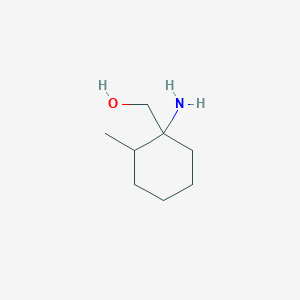

Tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate, otherwise known as TBPMPC, is a chemical compound that has a wide range of applications in the field of science. It is a tert-butyl-substituted piperidine-1-carboxylate derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom in its ring structure. TBPMPC has been used as a building block for the synthesis of a variety of bioactive compounds, and has been studied for its potential applications in drug discovery, biochemistry, and physiology.

科学研究应用

合成与结构分析

衍生物合成

叔丁基 4-((1H-吡唑-1-基)甲基)哌啶-1-羧酸及其衍生物已被合成用于各种研究应用。例如,一种衍生物,即叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸,是通过 (E)-叔丁基 4-[3-(二甲氨基)丙烯酰基]哌啶-1-羧酸与甲基肼的反应形成的 (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009)。

结构表征

这些化合物的结构特征是研究的重点。例如,上述衍生物的吡唑环与哌啶环形成二面角,表明其独特的分子结构 (Richter et al., 2009)。

生物化合物中的中间体

- 关键中间体:这些化合物通常作为生物活性化合物合成中的重要中间体。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸被认为是合成克唑替尼等化合物的重要中间体 (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016)。

药物应用

- 抗癌和其他药用:某些衍生物,如叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸,被用作小分子抗癌药物的中间体。这表明该化合物与药物开发和癌症治疗研究相关 (Zhang, Ye, Xu, & Xu, 2018)。

方法学发展

- 合成技术:研究还集中在为这些化合物开发有效的合成技术,这可能对制药和化学工程产生更广泛的影响 (Huard et al., 2012)。

作用机制

Target of Action

The compound “tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib . .

Action Environment

The compound is recommended to be stored in a sealed, dry environment, under -20°c , indicating that temperature and moisture could potentially affect its stability.

属性

IUPAC Name |

tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOKKJTYDPPBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate](/img/structure/B2775612.png)

![(E)-4-(Dimethylamino)-N-[[3-(dimethylamino)pyridin-2-yl]methyl]but-2-enamide](/img/structure/B2775615.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2775622.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)

![methyl 3-(3-chloro-4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2775628.png)

![N-(3-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2775630.png)

![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)

![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)